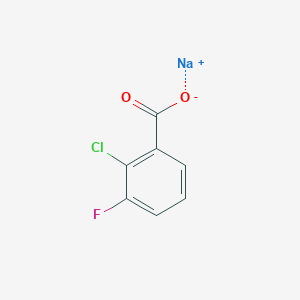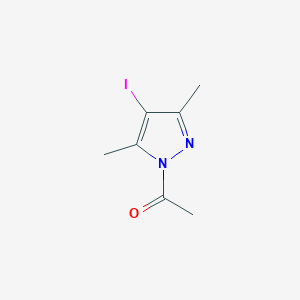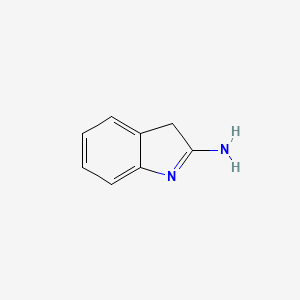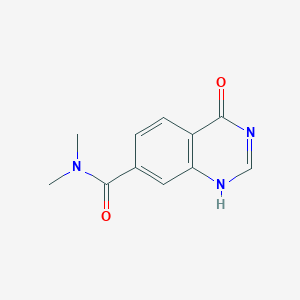
(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further linked to a 4-bromo-1H-imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate typically involves multiple steps:
Formation of the Imidazole Ring: The initial step involves the synthesis of the 4-bromo-1H-imidazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Chain: The next step involves the alkylation of the imidazole ring with an ethyl halide, such as ethyl bromide, under basic conditions to form the ethyl-substituted imidazole.
Attachment of the Carbamate Group: The final step involves the reaction of the ethyl-substituted imidazole with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents on the imidazole ring.
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting imidazole receptors or enzymes.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of (S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and carbamate group can further influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Tert-butyl (1-(4-chloro-1H-imidazol-2-YL)ethyl)carbamate
- (S)-Tert-butyl (1-(4-fluoro-1H-imidazol-2-YL)ethyl)carbamate
- (S)-Tert-butyl (1-(4-methyl-1H-imidazol-2-YL)ethyl)carbamate
Uniqueness
(S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-YL)ethyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain biological targets compared to its chloro, fluoro, or methyl analogs.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-6(8-12-5-7(11)14-8)13-9(15)16-10(2,3)4/h5-6H,1-4H3,(H,12,14)(H,13,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNCSBPSDKHVEC-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(N1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide](/img/structure/B7988816.png)


![Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B7988831.png)







